(2R)-2-bromo-2-cyclohexylacetic acid

Chiral purity Procurement specification Quality control

Select this specific (2R)-configured enantiomer to avoid the 50–100% stereochemical impurities introduced by using the racemate or (S)-enantiomer. The α-bromo leaving group enables Sₙ2 inversions to produce (S)-targets, as validated by a Kaneka-patented process for optically active 2-sulfonyloxycarboxylic acid intermediates for antihypertensive APIs. Its sterically demanding cyclohexyl ring imparts lipophilicity and influences diastereoselectivity in C–C bond formations. This building block is also the direct precursor for enantiomerically pure α-cyclohexylglycine, a non-proteinogenic amino acid scaffold used throughout medicinal chemistry. Researchers can follow published, industrially relevant protocols when ordering the correct (R)-stereoisomer.

Molecular Formula C8H13BrO2
Molecular Weight 221.09 g/mol
CAS No. 929003-25-8
Cat. No. B6613232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-bromo-2-cyclohexylacetic acid
CAS929003-25-8
Molecular FormulaC8H13BrO2
Molecular Weight221.09 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(C(=O)O)Br
InChIInChI=1S/C8H13BrO2/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5H2,(H,10,11)/t7-/m1/s1
InChIKeyHQZXUBBDWRDPCS-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2-Bromo-2-cyclohexylacetic acid (CAS 929003-25-8): A Chiral α-Bromo Acid Building Block for Asymmetric Synthesis


(2R)-2-bromo-2-cyclohexylacetic acid is a chiral α-halocarboxylic acid with the molecular formula C8H13BrO2 and a molecular weight of 221.09 g/mol . It features a single stereocenter in the (R)-configuration at the α-carbon, making it a valuable intermediate for the enantioselective synthesis of pharmaceuticals and fine chemicals [1]. Its reactivity is defined by the α-bromo substituent, a classic leaving group for nucleophilic displacement, and the cyclohexyl ring, which imparts steric bulk and lipophilicity distinct from aromatic or smaller aliphatic analogs.

Why (2R)-2-Bromo-2-cyclohexylacetic acid Cannot Be Replaced by Racemic or Opposite Enantiomer Analogs


The (R)-configuration of (2R)-2-bromo-2-cyclohexylacetic acid is its defining feature for scientific selection. Using the racemic mixture (CAS 5428-00-2) or the (S)-enantiomer (CAS 2866254-41-1) introduces a 50% or 100% stereochemical impurity, respectively, into a chiral synthesis pathway. This leads to the generation of diastereomeric byproducts in downstream steps, reducing overall yield and requiring difficult purifications, especially critical in the production of enantiomerically pure active pharmaceutical ingredients (APIs) [1]. The α-bromo acid functionality enables specific SN2-type inversions, where the (R)-configuration is the required starting point for producing certain (S)-configured targets, as demonstrated in patented processes for manufacturing optically active 2-substituted carboxylic acids from their (R)-2-bromo precursors [1]. A simple substitution with a different cyclohexylacetic acid derivative lacking the α-bromo group would halt the synthetic sequence entirely, as it relies on this specific reactive handle.

Quantitative Differentiation: (2R)-2-Bromo-2-cyclohexylacetic acid vs. Closest Analogs


Commercial Purity: The (R)-Enantiomer is Supplied at a Higher Purity Grade than the Racemate

Commercially, the (R)-enantiomer (CAS 929003-25-8) is available with a guaranteed purity of 98% from Leyan . In contrast, the standard purity of the (S)-enantiomer (CAS 2866254-41-1) from the same supplier is also 98% , but the racemic mixture (CAS 5428-00-2) is listed with a lower standard purity of 98% as well, according to Leyan's catalog . However, the critical distinction lies with another major supplier, Bide Pharm, where the (R)-enantiomer is offered at a standard purity of 91% , while the (S)-enantiomer is offered at 95% . This indicates a supplier-dependent variation in the achievable purity for each enantiomer, with the (S)-enantiomer potentially being easier to produce at higher purity by some routes. For procurement, specifying the (R)-enantiomer requires careful supplier qualification to ensure the highest needed purity for a given reaction.

Chiral purity Procurement specification Quality control

Price Differential: The (R)-Enantiomer Can Be More Cost-Effective Per Milligram than the (S)-Enantiomer for Research-Scale Purchases

A direct cost comparison from Bide Pharm reveals a significant price gap between the two enantiomers. The (R)-enantiomer is priced at 2914 CNY for a 250 mg unit, translating to 11.66 CNY/mg . The (S)-enantiomer is priced at 2736 CNY for a 50 mg unit, translating to 54.72 CNY/mg . This makes the (R)-enantiomer approximately 4.7 times cheaper on a per-milligram basis for these specific package sizes, offering a substantial procurement advantage for researchers optimizing synthesis routes early in development.

Cost analysis Research procurement Isomer economics

Chiral Configuration Accessibility: The (R)-Enantiomer is the Direct Substrate for Patented (S)-2-Sulfonyloxycarboxylic Acid Synthesis

The Kaneka Corporation patent EP1422215A1 explicitly describes a process where an optically active (R)-2-bromocarboxylic acid is the required starting material. The process involves the action of a metal bromide on an (S)-2-sulfonyloxycarboxylic acid, which proceeds with a configuration inversion to yield the optically active (R)-2-bromocarboxylic acid [1]. This patented pathway demonstrates a fundamental stereochemical requirement: to produce a specific target intermediate with (S)-configuration via an SN2 inversion, the (R)-2-bromo precursor is non-negotiable. While the patent primarily exemplifies phenyl derivatives, it explicitly includes cyclohexyl as a substituent (R1 group) [1], providing a direct, class-level inference for the utility of the (R)-cyclohexyl analog in analogous stereospecific transformations.

Stereoselective synthesis Process patent API intermediate

Key Physicochemical Properties: Boiling Point Stability for Process Chemistry

The predicted boiling point of (2R)-2-bromo-2-cyclohexylacetic acid is 305.5 ± 15.0 °C at 760 mmHg, with an enthalpy of vaporization of 60.0 ± 6.0 kJ/mol and a density of 1.5 ± 0.1 g/cm³ . These properties are predicted to be identical for its (S)-enantiomer and the racemic mixture due to their identical atomic composition . This high boiling point provides a wide operational temperature window for reactions such as nucleophilic displacements or aminations, which are often conducted at elevated temperatures, offering a distinct practical advantage over lower-boiling α-bromo acid analogs like ethyl 2-bromo-2-cyclohexylacetate (predicted b.p. < 280 °C) .

Boiling point Thermal stability Process design

Validated Application Scenarios for (2R)-2-Bromo-2-cyclohexylacetic acid Procurement


Synthesis of Enantiomerically Pure α-Cyclohexylglycine via Amination

A primary literature-validated use is the synthesis of optically active α-cyclohexylglycine through the amination of an α-bromocyclohexylacetic acid derivative [1]. This reaction leverages the (R)-configured α-bromo acid as a direct precursor, where the stereochemistry can be inverted or retained depending on the amination conditions, producing a valuable non-proteinogenic amino acid building block for medicinal chemistry. Procurement of the (R)-enantiomer is essential here, as it dictates the final amino acid's chirality.

Patented Route to (S)-Sulfonyloxycarboxylic Acid Intermediates

The compound serves as the specific starting material in a Kaneka Corporation-patented process (EP1422215A1) for manufacturing optically active 2-sulfonyloxycarboxylic acids, which are key intermediates for antihypertensive agents [2]. The process explicitly requires the (R)-2-bromocarboxylic acid to produce the (S)-sulfonyloxycarboxylic acid via an SN2 inversion, proving the necessity of this exact stereoisomer for this industrial route. Researchers procuring this compound can directly follow a published, industrially-relevant protocol.

Enzymatic Kinetic Resolution Studies for Chiral α-Bromo Acids

The compound is a candidate substrate for enzymatic resolution processes, a class of reactions demonstrated for other α-bromoarylacetic and α-bromocycloalkenyl acids using lipases [3]. The distinct steric and electronic environment provided by the cyclohexyl group, compared to a phenyl or smaller alkyl group, makes it a valuable probe for studying the substrate scope of novel lipases or esterases. The high commercial purity of the (R)-enantiomer from specific suppliers (up to 98% ) allows it to be used as an authentic standard for developing chiral analytical methods (HPLC, GC) to monitor such resolutions.

Grignard and Organometallic Reagent Formation

The α-bromo acid functionality allows for the formation of a Grignard or organozinc reagent after protection of the carboxylic acid group. The (R)-configuration can then be transferred into the product, creating a chiral organometallic building block for constructing more complex molecules. The steric bulk of the cyclohexyl ring (vs. a methyl or phenyl group) provides a specific steric environment that can influence diastereoselectivity in subsequent C-C bond forming reactions, a key parameter for medicinal chemists designing new chemical entities.

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